molecular formula C19H17ClN2O4 B3572321 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chloro-3-nitrobenzoate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chloro-3-nitrobenzoate

Cat. No.: B3572321
M. Wt: 372.8 g/mol
InChI Key: DOHRGFGQDUCFAU-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chloro-3-nitrobenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with trimethyl groups and a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chloro-3-nitrobenzoate typically involves the esterification of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol with 4-chloro-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chloro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chloro-3-nitrobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s quinoline moiety may interact with DNA or proteins, leading to various biological effects. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate
  • 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
  • 4-Hydroxy-2-quinolones

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chloro-3-nitrobenzoate is unique due to the presence of both a chloro and a nitro group on the benzoate moiety, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-11-10-19(2,3)21-16-7-5-13(9-14(11)16)26-18(23)12-4-6-15(20)17(8-12)22(24)25/h4-10,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHRGFGQDUCFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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